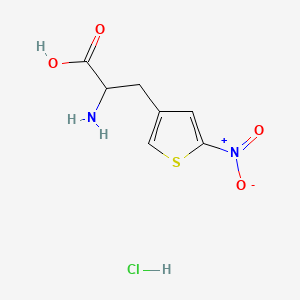

2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride

Description

The nitro group at the 5-position of the thiophene ring confers unique electronic and steric properties, distinguishing it from analogs with halogens, methyl groups, or alternative aromatic systems. Such modifications influence solubility, reactivity, and biological interactions, making structural comparisons critical for understanding its applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C7H9ClN2O4S |

|---|---|

Molecular Weight |

252.68 g/mol |

IUPAC Name |

2-amino-3-(5-nitrothiophen-3-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O4S.ClH/c8-5(7(10)11)1-4-2-6(9(12)13)14-3-4;/h2-3,5H,1,8H2,(H,10,11);1H |

InChI Key |

UTVXDQPLXJKRQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride typically involves the nitration of a thiophene derivative followed by the introduction of the amino and propanoic acid groups. One common method includes the following steps:

Nitration of Thiophene: Thiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Amination: The nitrothiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

Introduction of Propanoic Acid Group: The resulting compound is then reacted with a suitable reagent to introduce the propanoic acid group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-Amino-3-(5-aminothiophen-3-yl)propanoic acid.

Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The amino and propanoic acid groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and physicochemical properties of related compounds from the evidence:

Key Comparative Insights

Electronic Effects of Substituents

- Nitro vs. Chloro/Methyl Groups : A nitro group (strong electron-withdrawing) on the thiophene ring (hypothetical target compound) would increase acidity at the α-carbon compared to chloro (moderately electron-withdrawing) or methyl (electron-donating) substituents, as seen in and . This could enhance reactivity in nucleophilic reactions or alter binding affinity in enzyme inhibition.

- Indole vs. Thiophene Backbones: The indole derivative in introduces nitrogen-based hydrogen bonding and aromatic π-stacking capabilities, which are absent in thiophene-based analogs.

Solubility and Stability

- The benzodioxole-containing compound (MW 245.66) is provided as a 10 mM solution, suggesting moderate aqueous solubility. In contrast, the hydroxy-substituted thiophene analog (MW 221.66) may exhibit reduced solubility due to intramolecular hydrogen bonding.

- The cyanophenyl derivative (MW 226.66) combines a polar nitrile group with a rigid aromatic system, likely enhancing thermal stability but reducing solubility in nonpolar solvents.

Biological Activity

2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride (CAS No. 2763749-56-8) is a synthetic compound belonging to the class of amino acids, characterized by a thiophene ring substituted with a nitro group at the 5-position. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration of Thiophene : Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

- Amino Acid Synthesis : The nitrated thiophene undergoes further reactions to introduce the amino and carboxyl groups.

- Formation of Hydrochloride Salt : The final product is converted into its hydrochloride form through treatment with hydrochloric acid.

The biological activity of 2-amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride can be attributed to its structural features, particularly the nitro group, which can undergo bioreduction. This process leads to the formation of reactive intermediates that interact with cellular components, potentially modulating enzyme activity or receptor interactions.

Antimicrobial Properties

Studies have indicated that compounds related to 2-amino-3-(5-nitrothiophen-3-yl)propanoic acid exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM .

Anticancer Activity

Research into the anticancer properties of this compound is ongoing, with preliminary findings suggesting potential efficacy against certain cancer cell lines. The mechanism may involve the modulation of pathways associated with cell proliferation and apoptosis .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli, reporting MIC values that indicate moderate to strong inhibitory effects .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. Results showed promising inhibitory activity comparable to established AChE inhibitors like Donepezil .

Comparative Analysis

| Compound | Antimicrobial Activity (MIC µM) | AChE Inhibition (%) |

|---|---|---|

| 2-Amino-3-(5-nitrothiophen-3-yl)propanoic acid hydrochloride | 4.69 - 156.47 | 42% at 10 μM |

| Similar Compound A | 5.64 - 77.38 | 58% |

| Similar Compound B | 8.33 - 23.15 | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.